Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane
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Overview
Description
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C15H28O2Si It is known for its unique structure, which includes a silane group bonded to a methoxy-methylcyclohexadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable precursor, such as 2-methoxy-4-methylcyclohexa-1,4-dien-1-ol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or carbon atoms, facilitating the formation of stable compounds. The methoxy-methylcyclohexadienyl moiety can undergo various chemical transformations, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler silane compound without the methoxy-methylcyclohexadienyl moiety.
Methoxycyclohexadiene: Lacks the silane group but shares the cyclohexadienyl structure.
Trimethylsilyl derivatives: Similar in structure but with different alkyl groups attached to the silicon atom.
Uniqueness
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is unique due to its combination of a silane group with a methoxy-methylcyclohexadienyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
88780-27-2 |
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Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
triethyl-(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxysilane |
InChI |
InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-13-10-9-12(4)11-14(13)15-5/h9H,6-8,10-11H2,1-5H3 |
InChI Key |
UMRHNPKCZSNVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=C(CC(=CC1)C)OC |
Origin of Product |
United States |
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